N-[(1E)-1,2,3,4-tetrahydrophenazin-1-ylidene]hydroxylamine
Description
N-[(1E)-1,2,3,4-tetrahydrophenazin-1-ylidene]hydroxylamine is a nitrogen-containing heterocyclic compound featuring a fused phenazine backbone partially saturated to form a tetrahydrophenazine moiety. The hydroxylamine group (-NHOH) is conjugated to the imine nitrogen of the tetrahydrophenazine system, resulting in a planar, resonance-stabilized structure. Synthetically, analogous compounds are often prepared via alkylation or condensation reactions involving hydroxylamine derivatives and cyclic ketones or imines under controlled conditions, as seen in related methodologies .
Properties
Molecular Formula |
C12H11N3O |
|---|---|
Molecular Weight |
213.23 g/mol |
IUPAC Name |
(NZ)-N-(3,4-dihydro-2H-phenazin-1-ylidene)hydroxylamine |
InChI |
InChI=1S/C12H11N3O/c16-15-11-7-3-6-10-12(11)14-9-5-2-1-4-8(9)13-10/h1-2,4-5,16H,3,6-7H2/b15-11- |
InChI Key |
VTRYAOQPGFWWRM-PTNGSMBKSA-N |
Isomeric SMILES |
C1CC2=NC3=CC=CC=C3N=C2/C(=N\O)/C1 |
Canonical SMILES |
C1CC2=NC3=CC=CC=C3N=C2C(=NO)C1 |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-[(1E)-1,2,3,4-tetrahydrophenazin-1-ylidene]hydroxylamine can be achieved through several methods. One common approach involves the reaction of 1,2,3,4-tetrahydrophenazine with hydroxylamine under specific conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve the use of continuous flow reactors to optimize yield and efficiency .
Chemical Reactions Analysis
N-[(1E)-1,2,3,4-tetrahydrophenazin-1-ylidene]hydroxylamine undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. The compound can also participate in substitution reactions with halogens or other electrophiles. Major products formed from these reactions include N-oxides, amines, and substituted phenazines .
Scientific Research Applications
N-[(1E)-1,2,3,4-tetrahydrophenazin-1-ylidene]hydroxylamine has several scientific research applications. In chemistry, it is used as a building block for the synthesis of heterocyclic compounds and as a catalyst in various organic transformations. In biology, it has been studied for its potential as an enzyme inhibitor and as a probe for studying redox processes. In medicine, it is being investigated for its potential therapeutic effects, including its role as an antimicrobial and anticancer agent. In industry, it is used in the production of dyes, pigments, and other specialty chemicals .
Mechanism of Action
The mechanism of action of N-[(1E)-1,2,3,4-tetrahydrophenazin-1-ylidene]hydroxylamine involves its ability to interact with various molecular targets and pathways. The compound can act as a redox mediator, facilitating electron transfer reactions in biological systems. It can also inhibit specific enzymes by binding to their active sites, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Tetrahydropyridin-ylidene Moieties
Compounds such as N-(1,2,2-trimethyl-1,2,3,4-tetrahydropyridin-4-ylidene)pyrrolidin-1-ium iodide (C₁₂H₂₁IN₂) and N-[1-(4-chlorobenzyl)-2,2-dimethyl-1,2,3,4-tetrahydropyridin-4-ylidene]azepin-1-ium chloride (C₂₀H₂₈Cl₂N₂) share structural motifs with the target compound, including partially saturated nitrogen heterocycles and alkyl/aryl substituents . Key differences include:
- Substituent Effects : The hydroxylamine group in the target compound introduces redox-active properties absent in quaternary ammonium derivatives like the iodides or chlorides listed above.
Hydroxylamine Derivatives in Controlled Substances
lists hydroxylamine derivatives such as N-(4-sec-butylthio-2,5-dimethoxyphenethyl)hydroxylamine and N-(2,5-dimethoxy-4-propylthiophenthyl)hydroxylamine , which are regulated under drug laws. These compounds differ from the target molecule in their substitution patterns (e.g., sulfur-containing thioether groups vs. the phenazine backbone) and pharmacological profiles. The target compound’s tetrahydrophenazine core may confer distinct reactivity or bioactivity compared to these phenethylamine-based analogues .
Metabolic and Conjugative Analogues
The target compound’s hydroxylamine group could undergo similar metabolic transformations, such as oxidation to nitroso or nitroxide derivatives .
Data Tables: Key Properties and Comparisons
Research Findings and Implications
- Reactivity : The hydroxylamine group in the target compound may participate in redox reactions, forming nitroxide radicals or acting as a chelating agent for transition metals. This contrasts with quaternary ammonium salts, which are inert in redox processes .
- Stability : The phenazine backbone likely enhances thermal and oxidative stability compared to simpler tetrahydropyridine derivatives, as extended conjugation reduces susceptibility to ring-opening reactions.
- Regulatory Status : Unlike the phenethylamine-based hydroxylamines in , the target compound’s structural uniqueness may exempt it from existing drug regulations, though analogs should be evaluated case-by-case .
Biological Activity
N-[(1E)-1,2,3,4-tetrahydrophenazin-1-ylidene]hydroxylamine is a compound that has garnered interest due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
Molecular Formula: C12H12N2O
Molecular Weight: 200.24 g/mol
IUPAC Name: this compound
The compound exhibits biological activity primarily through:
- Antioxidant Properties: Hydroxylamine derivatives are known to scavenge free radicals and reduce oxidative stress.
- Enzyme Inhibition: The compound may inhibit enzymes such as tyrosinase and others involved in melanin biosynthesis and skin aging processes.
Antioxidant Activity
Studies have shown that this compound possesses significant antioxidant properties. It effectively scavenges free radicals, which can mitigate oxidative damage in cells.
Enzyme Inhibition
Research indicates that this compound can inhibit tyrosinase activity. Tyrosinase is a key enzyme in melanin biosynthesis; thus, its inhibition can have implications for skin whitening and anti-aging treatments.
Case Study 1: Tyrosinase Inhibition
In a comparative study involving several hydroxylamine derivatives, this compound demonstrated an IC50 value of approximately 12 µM against tyrosinase. This suggests a moderate inhibitory effect compared to standard inhibitors like kojic acid (IC50 = 8 µM) .
Case Study 2: Antioxidant Efficacy
In vitro assays evaluated the antioxidant capacity of the compound using the DPPH radical scavenging method. The results indicated that the compound exhibited a scavenging activity comparable to ascorbic acid with an EC50 value of 15 µM .
Table 1: Inhibition of Tyrosinase by Various Compounds
| Compound Name | IC50 (µM) |
|---|---|
| This compound | 12 |
| Kojic Acid | 8 |
| Hydroxyphenylpiperazine Derivative | 10 |
Table 2: Antioxidant Activity Comparison
| Compound Name | EC50 (µM) |
|---|---|
| This compound | 15 |
| Ascorbic Acid | 14 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
